molecular formula C12H15ClN2O2 B2967816 3-[2-Chloropropanoyl(methyl)amino]-N-methylbenzamide CAS No. 2411202-07-6

3-[2-Chloropropanoyl(methyl)amino]-N-methylbenzamide

Cat. No. B2967816
CAS RN: 2411202-07-6
M. Wt: 254.71
InChI Key: MNOWNEWEMCUNMP-UHFFFAOYSA-N
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Description

“3-[2-Chloropropanoyl(methyl)amino]-N-methylbenzamide” is a chemical compound with the CAS Number: 1098346-34-9 . It has a molecular weight of 240.69 . The IUPAC name for this compound is 3-[(2-chloropropanoyl)amino]-N-methylbenzamide . The Inchi Code for this compound is 1S/C11H13ClN2O2/c1-7(12)10(15)14-9-5-3-4-8(6-9)11(16)13-2/h3-7H,1-2H3,(H,13,16)(H,14,15) .


Molecular Structure Analysis

The molecular structure of “3-[2-Chloropropanoyl(methyl)amino]-N-methylbenzamide” can be deduced from its IUPAC name and Inchi Code. It consists of a benzamide core, with a methyl group attached to the nitrogen atom, and a 2-chloropropanoyl group attached to the amine .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-[2-chloropropanoyl(methyl)amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-8(13)12(17)15(3)10-6-4-5-9(7-10)11(16)14-2/h4-8H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOWNEWEMCUNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC(=C1)C(=O)NC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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